molecular formula C10H9BrO2 B11870836 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11870836
M. Wt: 241.08 g/mol
InChI Key: CGHUFERNGXOCHY-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The indanone scaffold is a privileged structure in pharmacology, known for its presence in a wide range of bioactive molecules . This specific compound, featuring a bromine atom and a methoxy group on the aromatic ring, is designed for further functionalization, making it a valuable building block for developing novel therapeutic agents. Researchers utilize such bromo-methoxy indanones primarily as key precursors in the synthesis of more complex molecules. The bromine atom is an excellent handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aromatic and heteroaromatic systems . This enables the rapid exploration of structure-activity relationships (SAR). Indanone-based derivatives have demonstrated a broad spectrum of biological activities in scientific literature, including potential as anticancer agents, kinase inhibitors, anti-inflammatory compounds, and treatments for neurodegenerative diseases like Alzheimer's . Some indanone derivatives act as core structures in the development of small molecules that target specific kinases, whose aberrant expression is a hallmark of several cancers . Please Note: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-7-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9BrO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3

InChI Key

CGHUFERNGXOCHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=O)CC2)Br

Origin of Product

United States

Preparation Methods

N-Bromosuccinimide (NBS) with Iron(III) Chloride

A high-yielding protocol employs NBS and FeCl₃ in acetonitrile (MeCN) at ambient conditions. The reaction proceeds via FeCl₃-mediated generation of bromonium ions, which undergo electrophilic aromatic substitution (EAS) at C6:

Procedure :

  • Substrate : 7-Methoxy-2,3-dihydro-1H-inden-1-one (4 mmol)

  • Reagents : NBS (1.1 eq), FeCl₃ (10 mol%)

  • Solvent : MeCN (0.1 M)

  • Conditions : Stirred at 25°C for 30 min

  • Workup : Column chromatography (ethyl acetate/hexanes, 1:3)

  • Yield : 99%

Key Advantages :

  • Short reaction time

  • Ambient temperature minimizes side reactions

  • FeCl₃ enhances regioselectivity via Lewis acid coordination to the ketone

Radical Bromination with AIBN

For substrates sensitive to Lewis acids, radical bromination using NBS and azobisisobutyronitrile (AIBN) in benzene achieves moderate yields:

Procedure :

  • Substrate : 7-Methoxy-2,3-dihydro-1H-inden-1-one (5.2 mmol)

  • Reagents : NBS (1 eq), AIBN (5 mol%)

  • Solvent : Benzene (0.3 M)

  • Conditions : Reflux (80°C) for 15 h

  • Workup : Filtration and vacuum drying

  • Yield : 90%

Mechanistic Insight :
AIBN generates bromine radicals, initiating a chain reaction that favors C6 bromination due to steric and electronic effects.

Molecular Bromine in Acetic Acid

Traditional bromination with Br₂ in acetic acid remains viable for large-scale synthesis:

Procedure :

  • Substrate : 7-Methoxy-2,3-dihydro-1H-inden-1-one (10 mmol)

  • Reagents : Br₂ (1.05 eq)

  • Solvent : Glacial acetic acid (0.2 M)

  • Conditions : Stirred at 40°C for 2 h

  • Workup : Precipitation in ice-water, recrystallization (EtOH/H₂O)

  • Yield : 85–90%

Industrial Considerations :

  • Continuous flow reactors improve safety and scalability

  • Excess Br₂ requires neutralization with Na₂S₂O₃

Alternative Synthetic Routes

Friedel-Crafts Acylation

The indenone core can be constructed via Friedel-Crafts acylation of methoxy-substituted arenes with α,β-unsaturated acyl chlorides, followed by cyclization:

Example :

  • Acylation : 3-Methoxyphenylpropionyl chloride + AlCl₃ → Intermediate

  • Cyclization : H₂SO₄-mediated intramolecular Friedel-Crafts → 7-Methoxy-2,3-dihydro-1H-inden-1-one

  • Bromination : As described in Section 1

Yield : 60–75% (over three steps)

Copper-Catalyzed Annulation

A novel approach utilizes Cu(I)-catalyzed annulation of 2-ethynylbenzaldehydes, though this method requires further optimization for brominated derivatives:

Procedure :

  • Substrate : 2-Ethynyl-4-methoxybenzaldehyde

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Conditions : 80°C, 12 h

  • Yield : 50% (indenone core)

Optimization and Yield Enhancement

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Solvent PolarityMeCN > DCM > BenzeneHigher polarity improves NBS solubility
Temperature25–40°CAvoids ketone reduction
Catalyst Loading5–10 mol% FeCl₃Balances rate vs. side reactions
StoichiometryNBS (1.05–1.1 eq)Prevents dibromination

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
NBS/FeCl₃/MeCN99>99Moderate$$
NBS/AIBN/Benzene9095Low$$$
Br₂/AcOH85–9090High$
Friedel-Crafts60–7585Moderate$$

Industrial Production Considerations

  • Continuous Flow Bromination : Microreactors enable precise temperature control and reduced Br₂ exposure

  • Waste Management : Br₂ residuals neutralized with Na₂SO₃, generating NaBr for recycling

  • Purification : Simulated moving bed (SMB) chromatography replaces column chromatography at scale

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted indanone derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Position and Structural Variations

The biological and chemical properties of indenone derivatives are highly sensitive to substituent positions. Key comparisons include:

Compound Name Substituents Key Features Reference
6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Br (C6), OMe (C7) Electrophilic bromine at C6; methoxy at C7 modulates electronic effects
3-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Br (C3), OMe (C7) Bromine at C3 facilitates elimination to form aromatic indenones
FCY-302 7-Me, 4-isoPr, benzylidene Antiproliferative activity against leukemia/myeloma cells
Donepezil 5,6-diOMe, piperidinylmethyl FDA-approved AChE inhibitor for Alzheimer’s disease
DDI (2-(3,5-diBr-4-OH-benzylidene)-indenone) 3,5-diBr, 4-OH, benzylidene Topoisomerase IIα inhibitor with novel scaffold

Key Observations :

  • Bromine Position : Bromine at C6 (target compound) vs. C3 () alters reactivity. C3 bromination facilitates elimination to aromatic systems , whereas C6 bromine may stabilize electrophilic intermediates for downstream coupling reactions.
  • Methoxy vs. Methyl Groups : Methoxy groups (electron-donating) enhance solubility and modulate binding in enzyme inhibitors (e.g., donepezil ), while methyl groups (e.g., FCY-302 ) contribute to steric effects and lipophilicity.

Critical Analysis :

  • Anti-Inflammatory Activity : Methoxy and hydroxy groups (e.g., compound 7x in ) enhance anti-inflammatory effects via hydrogen bonding and electron donation . The target compound’s methoxy group may confer similar properties.

Physicochemical Properties

Limited data exist for the target compound, but analogues provide insights:

Compound Melting Point (°C) Density (g/cm³) Solubility Traits Reference
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one 209–211 1.693 Moderate in ether/hexane
3-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Not reported N/A Purified via column chromatography

Structural Influences :

  • Crystal Packing: Methoxy and bromine substituents influence planarity. For example, (E)-2-benzylidene derivatives exhibit dihedral angles >8° between indenone and aromatic moieties, affecting crystallinity .

Biological Activity

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H9BrO2. The compound features a bromine atom at the 6-position and a methoxy group at the 7-position of the indanone structure. Its synthesis typically involves the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one through electrophilic aromatic substitution, followed by purification techniques such as recrystallization or chromatography.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, it demonstrated cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating significant potency .
  • Microtubule Destabilization : The compound has been observed to act as a microtubule-destabilizing agent, which is crucial for its anticancer activity. This mechanism involves inhibiting microtubule assembly at concentrations as low as 20 μM .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Apoptosis Induction : Studies have shown that the compound can enhance caspase activity in cancer cells, leading to apoptosis. For example, it increased caspase-3 activity significantly at higher concentrations .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest in the G2/M phase in certain cancer cell lines, which contributes to its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features:

Compound NameCAS NumberKey Features
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one1337377-71-5Similar indene structure; different substitution
5-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one88119051Bromine at the 5-position; altered reactivity
4-Chloro-N,N-dimethylbenzamideNot listedContains an amide functional group; distinct profile
4-Bromo-N,N-dimethylbenzamideNot listedSimilar core structure; varying functional groups

This comparison highlights how variations in substitution can influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound in various biological assays:

Case Study: Anticancer Screening

A study conducted on several new curcumin analogues found that compounds similar to 6-Bromo-7-methoxy exhibited notable growth inhibition against MDA-MB-231 cells with IC50 values ranging from 2.43 to 7.84 μM. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Molecular Modeling Studies

Molecular docking studies have provided insights into how 6-Bromo-7-methoxy interacts with key biological targets. These studies indicated favorable binding affinities at critical sites involved in cancer cell proliferation pathways .

Q & A

Q. What are the established synthetic routes for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one?

The synthesis typically involves bromination and methoxylation of a dihydroindenone precursor. For bromination, electrophilic substitution using bromine (Br₂) or radical bromination with N-bromosuccinimide (NBS) is common. Methoxylation at the 7-position can be achieved via O-methylation using methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃). Regioselectivity is ensured by directing groups or steric effects. Purification via column chromatography or recrystallization is critical for high yields .

Q. Which analytical techniques are essential for characterizing this compound?

Core techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and dihydroindenone backbone.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography: For unambiguous structural determination using software like SHELX .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in:

  • Medicinal Chemistry: Exploration of antiviral or anticancer properties due to halogen-methoxy synergy.
  • Organic Synthesis: Building block for complex molecules (e.g., indenone-based ligands or catalysts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities or assay variability. Mitigation strategies include:

  • Purity Analysis: HPLC (>98% purity threshold) and elemental analysis.
  • Orthogonal Assays: Surface Plasmon Resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • HOMO-LUMO gaps for redox behavior.
  • Molecular Electrostatic Potential (MEP) maps for nucleophilic/electrophilic sites.
  • Global reactivity indices (electrophilicity, chemical hardness) .

Q. How can synthetic yields be optimized for scale-up?

Key factors:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance bromination efficiency.
  • Catalysis: Lewis acids (e.g., FeCl₃) for regioselective methoxylation.
  • Temperature Control: Low temperatures (−10°C to 0°C) minimize side reactions .

Q. What strategies address solubility limitations in biological assays?

  • Co-solvents: Use DMSO or PEG-400 (≤10% v/v) to maintain solubility without denaturing proteins.
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .

Q. How do bromine and methoxy substituents influence electronic interactions in this compound?

  • Bromine: Enhances electrophilicity and stabilizes charge-transfer complexes.
  • Methoxy: Electron-donating resonance effects alter π-electron density, impacting binding to aromatic residues in enzymes. Comparative studies with fluoro analogs (e.g., 6-fluoro derivatives) highlight substituent-specific effects .

Q. What protocols ensure photostability in long-term studies?

  • Light Exposure Tests: Accelerated aging under UV/Vis light (300–800 nm).
  • Protective Formulations: Encapsulation in light-resistant matrices (e.g., cyclodextrins) .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent Replacement: Ethanol or water instead of DCM.
  • Catalyst Recycling: Fe³⁺ or enzyme-based catalysts for methoxylation.
  • Waste Reduction: Flow chemistry for continuous processing .

Methodological Notes

  • X-ray Refinement: SHELX software is the gold standard for resolving crystallographic ambiguities .
  • Bioactivity Profiling: Combine in vitro assays (e.g., MIC for antimicrobial activity) with in silico docking (AutoDock Vina) to prioritize targets .

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